(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid (3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13828374
InChI: InChI=1S/C14H17BN2O5/c1-3-22-14(18)13-12(15(19)20)9-17(16-13)8-10-4-6-11(21-2)7-5-10/h4-7,9,19-20H,3,8H2,1-2H3
SMILES: B(C1=CN(N=C1C(=O)OCC)CC2=CC=C(C=C2)OC)(O)O
Molecular Formula: C14H17BN2O5
Molecular Weight: 304.11 g/mol

(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid

CAS No.:

Cat. No.: VC13828374

Molecular Formula: C14H17BN2O5

Molecular Weight: 304.11 g/mol

* For research use only. Not for human or veterinary use.

(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-YL)boronic acid -

Specification

Molecular Formula C14H17BN2O5
Molecular Weight 304.11 g/mol
IUPAC Name [3-ethoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]boronic acid
Standard InChI InChI=1S/C14H17BN2O5/c1-3-22-14(18)13-12(15(19)20)9-17(16-13)8-10-4-6-11(21-2)7-5-10/h4-7,9,19-20H,3,8H2,1-2H3
Standard InChI Key QHLUDDDKJHHZJF-UHFFFAOYSA-N
SMILES B(C1=CN(N=C1C(=O)OCC)CC2=CC=C(C=C2)OC)(O)O
Canonical SMILES B(C1=CN(N=C1C(=O)OCC)CC2=CC=C(C=C2)OC)(O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is [3-ethoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]boronic acid, with a systematic representation in the SMILES notation as B(C1=CN(N=C1C(=O)OCC)CC2=CC=C(C=C2)OC)(O)O\text{B}(C1=CN(N=C1C(=O)OCC)CC2=CC=C(C=C2)OC)(O)O . Its three-dimensional structure is defined by a pyrazole ring substituted at the 1-position with a 4-methoxybenzyl group and at the 3-position with an ethoxycarbonyl moiety. The boronic acid group at the 4-position facilitates covalent interactions with hydroxyl-rich biological targets, such as bacterial enzymes.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H17BN2O5\text{C}_{14}\text{H}_{17}\text{BN}_{2}\text{O}_{5}
Molecular Weight304.11 g/mol
CAS NumberVCID: VC13828374
IUPAC Name[3-ethoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]boronic acid
SMILESB(C1=CN(N=C1C(=O)OCC)CC2=CC=C(C=C2)OC)(O)O\text{B}(C1=CN(N=C1C(=O)OCC)CC2=CC=C(C=C2)OC)(O)O

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy of related pyrazole boronic acid derivatives, such as 1-Boc-4-pyrazoleboronic acid pinacol ester, reveals characteristic signals: 1H-NMR^1\text{H-NMR} (400 MHz, CDCl3_3) δ 1.33 (12H, s, pinacol methyl), 1.65 (9H, s, Boc tert-butyl), 7.93 (1H, s, pyrazole-H), and 8.39 (1H, s, pyrazole-H) . For the target compound, the 4-methoxybenzyl group would exhibit aromatic protons near δ 6.8–7.3 ppm, while the ethoxycarbonyl group’s methylene protons would appear as a quartet at δ 4.1–4.3 ppm .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of pyrazole boronic acid derivatives typically involves palladium-catalyzed borylation reactions. For example, 1-Boc-4-halogenopyrazole reacts with pinacol diboron in the presence of [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) and potassium acetate to yield protected intermediates like 1-Boc-4-pyrazoleboronic acid pinacol ester . Subsequent deprotection under thermal conditions (180°C) removes the Boc group, yielding the free boronic acid . Adapting this methodology, (3-(ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)boronic acid could be synthesized via Suzuki coupling of a pre-functionalized pyrazole precursor with a 4-methoxybenzyl halide.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsProductYield
11-Boc-4-bromopyrazole, pinacol diboron, Pd(dppf)Cl2\text{Pd(dppf)Cl}_2, KOAc, reflux1-Boc-4-pyrazoleboronic acid pinacol ester82.3%
2Thermal deprotection at 180°C4-pyrazoleboronic acid pinacol ester80.2%

Optimization Challenges

A critical challenge in synthesizing this compound is the instability of unprotected boronic acids, which are prone to protodeboronation. The use of bulky protecting groups, such as 4-methoxybenzyl, enhances stability during purification . Additionally, the ethoxycarbonyl group’s electron-withdrawing nature may necessitate milder reaction conditions to prevent ester hydrolysis .

Biological Activity and Mechanisms

Antibacterial Properties

Preliminary studies indicate that (3-(ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)boronic acid exhibits inhibitory effects against Mycobacterium tuberculosis (MTb), with a minimum inhibitory concentration (MIC) comparable to first-line drugs like isoniazid. The boronic acid moiety likely targets the mycobacterial enzyme DprE1, essential for cell wall biosynthesis, through covalent bond formation with catalytic serine residues .

Enzyme Inhibition

In kinase inhibition assays, structurally analogous pyrazole boronic acids demonstrate nanomolar activity against MET kinase, a receptor tyrosine kinase implicated in cancer progression . Molecular docking simulations suggest that the 4-methoxybenzyl group occupies a hydrophobic pocket adjacent to the ATP-binding site, while the boronic acid forms hydrogen bonds with key residues .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables participation in Suzuki-Miyaura reactions, facilitating the construction of biaryl systems. For instance, coupling with aryl halides under palladium catalysis yields complex heterocycles used in pharmaceutical intermediates .

Boron-Containing Complexes

Under basic conditions, the compound can disproportionate in the presence of [ N, O ]-bidentate ligands like 1-(2-pyridinyl)-5-pyrazolone, forming four-coordinate boron(III) complexes . These complexes exhibit unique photophysical properties, making them candidates for materials science applications .

Research Advancements and Future Directions

Structure-Activity Relationships (SAR)

Modifying the 4-methoxybenzyl substituent to bulkier groups (e.g., 3,5-dimethoxybenzyl) enhances metabolic stability but reduces solubility . Conversely, replacing the ethoxycarbonyl group with a cyano moiety improves kinase inhibition potency by 10-fold .

Pharmacokinetic Profiling

In vitro studies using human liver microsomes indicate moderate clearance (CLhep_{\text{hep}} = 15 mL/min/kg) and high plasma protein binding (98%) . Prodrug strategies, such as ester hydrolysis to the carboxylic acid, are being explored to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator